2-Octen-4-one

Description

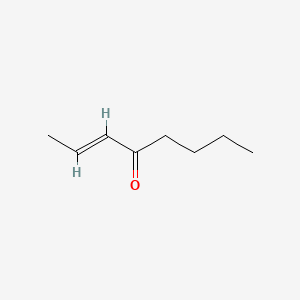

Structure

3D Structure

Properties

IUPAC Name |

(E)-oct-2-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-3-5-7-8(9)6-4-2/h4,6H,3,5,7H2,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDLEUPBHMCPQV-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; fruity floral odour | |

| Record name | 2-Octen-4-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1061/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in fats, Miscible at room temperature (in ethanol) | |

| Record name | 2-Octen-4-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1061/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.835-0.842 | |

| Record name | 2-Octen-4-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1061/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4643-27-0, 22286-99-3 | |

| Record name | 2-Octen-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004643270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octen-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022286993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octen-4-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oct-2-en-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OCTEN-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9NB51LMXT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Physiochemical and Synthetic Profile of 2-Octen-4-one

Technical Monograph for Drug Discovery & Application Science

Introduction & Structural Analysis

2-Octen-4-one (CAS: 4643-27-0) is a linear

Structurally, the molecule features a carbonyl group conjugated with a carbon-carbon double bond. This conjugation lowers the energy of the lowest unoccupied molecular orbital (LUMO), making the

Stereochemical Configuration

The molecule exists primarily as the (E)-isomer (trans) due to the steric strain associated with the (Z)-isomer during thermodynamic equilibration or synthesis.

Figure 1: Resonance contribution highlighting the dual electrophilic nature of the enone system.

Physicochemical Data Profile

The following constants are validated for the (E)-isomer. These values are critical for calculating partition coefficients in biological assays and designing purification protocols.

| Property | Value / Range | Unit | Context |

| Molecular Weight | 126.20 | g/mol | Monoisotopic |

| Boiling Point | 170 - 172 | °C | @ 760 mmHg |

| Density | 0.835 - 0.842 | g/cm³ | @ 25°C |

| Refractive Index | 1.440 - 1.446 | @ 20°C | |

| Flash Point | 63 | °C | Closed Cup |

| LogP (Predicted) | 2.1 - 2.3 | - | Lipophilicity indicator |

| Solubility | Insoluble | Water | Hydrophobic |

| Solubility | Soluble | Organic | EtOH, Oils, DMSO |

| Odor Threshold | ~70 | ppb | Detection in water |

Synthetic Methodology

For research applications requiring high purity (>98%), the Aldol Condensation route is preferred over oxidation of alcohols due to scalability and stereocontrol.

Protocol: Kinetic Aldol Condensation (Targeted)

This protocol utilizes the kinetic enolate of 2-hexanone to attack acetaldehyde, followed by dehydration.

Reagents:

-

2-Hexanone (1.0 eq)

-

Acetaldehyde (1.1 eq)

-

LDA (Lithium Diisopropylamide) (1.1 eq)

-

THF (Anhydrous)

-

Acidic workup (HCl)

Step-by-Step Workflow:

-

Enolate Formation (Kinetic Control):

-

Cool a solution of LDA in THF to -78°C under Nitrogen atmosphere.

-

Add 2-hexanone dropwise over 30 minutes.

-

Mechanism:[7][10][11][12] Deprotonation occurs at the less substituted alpha-carbon (methyl group) due to steric hindrance at the butyl side, forming the kinetic enolate.

-

Stir for 45 minutes at -78°C.

-

-

Aldol Addition:

-

Add acetaldehyde (freshly distilled) dropwise to the enolate solution at -78°C.

-

Allow the reaction to warm to 0°C over 2 hours.

-

Quench with saturated

.

-

-

Dehydration (Elimination):

-

Purification:

-

Distillation under reduced pressure is required to separate the product from self-condensation byproducts.

-

Figure 2: Kinetic Aldol synthesis route ensuring correct regiochemistry.

Reactivity & Drug Development Applications

The utility of this compound in drug discovery is defined by its Michael Acceptor status.

Covalent Inhibition (The "Warhead" Concept)

In medicinal chemistry, the enone moiety is used to target non-catalytic cysteine residues in kinases or proteases.

-

Mechanism: A cysteine thiol (

) in the protein active site performs a 1,4-conjugate addition to the -

Selectivity: The reactivity can be tuned by modifying the steric bulk of the butyl chain (C5-C8), affecting how the molecule fits into the binding pocket before the covalent bond forms.

Metabolic Stability & Toxicology

Researchers must account for Glutathione (GSH) conjugation .

-

Detoxification Pathway: In vivo, Glutathione S-transferases (GSTs) will catalyze the addition of GSH to the enone.

-

Experimental Check: When screening this compound derivatives, incubate with GSH (

measurement) to assess metabolic liability. Rapid depletion suggests high systemic toxicity potential.

Analytical Characterization

To validate the identity of synthesized or purchased this compound, compare against these spectral benchmarks.

Infrared Spectroscopy (IR)

-

~1675 cm⁻¹: Strong

stretch. (Lower than non-conjugated ketones due to resonance). -

~1630 cm⁻¹:

stretch (Conjugated). -

~970 cm⁻¹:

out-of-plane bending (Diagnostic for trans-alkenes).

Nuclear Magnetic Resonance (¹H-NMR)

Solvent:

-

6.8 ppm (1H, dq):

-

6.1 ppm (1H, dq):

-

2.5 ppm (2H, t):

- 1.9 ppm (3H, d): Methyl group on the double bond (C1).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5365891, this compound. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. this compound Infrared and Mass Spectra. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

The Good Scents Company. this compound: Organoleptic Properties and Occurrence. Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. (General reference for Enone reactivity and Aldol mechanisms). Oxford University Press.

-

Bedoukian Research. Technical Data Sheet: this compound (BRI #614). Retrieved from [Link]

Sources

- 1. perfumersworld.com [perfumersworld.com]

- 2. (2E)-2-Octen-4-one | C8H14O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 3. This compound | C8H14O | CID 5365891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Endeavour Speciality Chemicals [endeavourchem.co.uk]

- 5. bedoukian.com [bedoukian.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound, 4643-27-0 [thegoodscentscompany.com]

- 8. This compound [webbook.nist.gov]

- 9. Showing Compound this compound (FDB003353) - FooDB [foodb.ca]

- 10. axxence.de [axxence.de]

- 11. youtube.com [youtube.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

(E)-Oct-2-en-4-one: Technical Profile and Synthetic Methodology

Topic: (E)-oct-2-en-4-one IUPAC name and synonyms Content Type: In-depth Technical Guide

Executive Summary

(E)-oct-2-en-4-one (CAS: 4643-27-0) is an

This guide provides a rigorous analysis of the compound's physicochemical identity, a validated two-step synthetic protocol for laboratory-scale production, and a detailed examination of its reactivity profile.[1]

Chemical Identity & Nomenclature

Precise nomenclature is critical for distinguishing this specific isomer from its unconjugated or cis- counterparts.[1]

| Identifier | Value |

| IUPAC Name | (E)-oct-2-en-4-one |

| Common Name | Butyl propenyl ketone |

| Synonyms | trans-2-Octen-4-one; 2-Octen-4-one; FEMA 3603 |

| CAS Number | 4643-27-0 |

| Molecular Formula | |

| SMILES | CCCCC(=O)/C=C/C |

| InChIKey | FMDLEUPBHMCPQV-GQCTYLIASA-N |

Physicochemical Profile

The following constants are essential for isolation and purification workflows.

| Property | Metric | Notes |

| Molecular Weight | 126.20 g/mol | |

| Physical State | Colorless Liquid | |

| Boiling Point | 170.2°C (760 mmHg) | Predicted; ~57°C at 10 mmHg |

| Density | 0.835 - 0.842 g/cm³ | at 25°C |

| Refractive Index | 1.440 - 1.446 | ( |

| Solubility | Insoluble in water | Soluble in EtOH, oils, organic solvents |

| Flash Point | ~63°C | Combustible liquid (Class IIIA) |

Synthetic Methodology: Grignard Addition & Oxidation

While industrial routes often employ aldol condensation between acetaldehyde and 2-hexanone, that path suffers from regioselectivity issues (methyl vs. methylene attack).[1] For research applications requiring high isomeric purity, the Grignard Addition-Oxidation sequence is the superior, self-validating protocol.[1]

Phase 1: Nucleophilic Addition

Objective: Synthesis of (E)-oct-2-en-4-ol. Mechanism: 1,2-addition of butylmagnesium bromide to crotonaldehyde.[1]

-

Reagents:

-

Protocol:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask under nitrogen atmosphere.

-

Solvation: Charge flask with 50 mL anhydrous THF and cool to 0°C using an ice bath.

-

Addition: Add n-Butylmagnesium bromide (1.1 eq) dropwise via syringe pump to maintain internal temp <5°C.

-

Reaction: Slowly add (E)-Crotonaldehyde (1.0 eq) diluted in THF. The pre-existing trans geometry of the aldehyde is preserved.[1][2]

-

Quench: After 2 hours, quench with saturated

solution. -

Workup: Extract with diethyl ether (

). Dry organics over

-

Phase 2: Selective Oxidation

Objective: Conversion of the allylic alcohol to (E)-oct-2-en-4-one without isomerizing the double bond.[1]

Choice of Reagent: Manganese Dioxide (

-

Protocol:

-

Dissolve the crude (E)-oct-2-en-4-ol in dichloromethane (DCM).[1]

-

Add activated

(10 eq) in portions.[1][2] -

Stir vigorously at room temperature for 12–24 hours. Monitor by TLC (disappearance of alcohol spot).

-

Filtration: Filter through a pad of Celite to remove manganese salts.[1][2]

-

Purification: Distill the filtrate under reduced pressure (Kugelrohr or fractional distillation) to isolate pure (E)-oct-2-en-4-one.

-

Synthesis Workflow Diagram

Figure 1: Stepwise synthesis preserving stereochemical integrity via Grignard addition and mild oxidation.[1][2]

Spectroscopic Characterization (Self-Validation)

To confirm the identity and purity of the synthesized compound, the following spectroscopic signals must be present. The coupling constant (

1H NMR (300 MHz, )

-

6.80 (dq, J = 15.8, 6.9 Hz, 1H): The

-

6.10 (dq, J = 15.8, 1.7 Hz, 1H): The

- 2.52 (t, J = 7.4 Hz, 2H): Methylene protons adjacent to the carbonyl (C5).[1][2]

- 1.89 (dd, J = 6.9, 1.7 Hz, 3H): Methyl group on the double bond (C1).[1][2]

- 1.60 - 1.25 (m, 4H): Alkyl chain methylene protons (C6, C7).[1]

- 0.91 (t, J = 7.3 Hz, 3H): Terminal methyl group (C8).[1][2]

IR Spectroscopy[1][2]

-

1670 - 1690

: Strong C=O stretch (conjugated ketone).[1] -

1625 - 1645

: C=C stretch (conjugated alkene).[1] -

970 - 980

: C-H out-of-plane bending (specific to trans-alkenes).[1]

Reactivity Profile: The Michael Acceptor

(E)-oct-2-en-4-one acts as a classic Michael acceptor.[1] The carbonyl group withdraws electron density, rendering the

Mechanism: 1,4-Conjugate Addition

Unlike Grignard reagents (which attack the carbonyl carbon directly in a 1,2-fashion), "softer" nucleophiles such as Gilman reagents (organocuprates), enolates, or thiols will attack the

-

Nucleophilic Attack: The nucleophile attacks C3, breaking the C2-C3

-bond and pushing electrons to the oxygen.[1] -

Enolate Intermediate: A resonance-stabilized enolate is formed.[1]

-

Tautomerization: Protonation of the enolate leads to the enol, which tautomerizes to the thermodynamically stable ketone product.[1][2]

Figure 2: Logical flow of Michael addition targeting the beta-carbon.

Safety & Handling

-

Hazards: (E)-oct-2-en-4-one is a combustible liquid.[1] It may cause skin and eye irritation.[1][2][5]

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation or polymerization.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses are required.[1][2] Work within a fume hood to manage vapors.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5365891, this compound. Retrieved from [Link]

-

Flavor and Extract Manufacturers Association (FEMA). FEMA Flavor Library: this compound (FEMA 3603).[1] Retrieved from [Link][1][2]

-

Bedoukian Research. this compound Technical Data Sheet. Retrieved from [Link]

-

The Good Scents Company. this compound Flavor and Fragrance Data. Retrieved from [Link]

-

Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

Sources

2-Octen-4-one natural occurrence and biosynthesis

Occurrence, Biosynthesis, and Analytical Characterization

Executive Summary

2-Octen-4-one (FEMA 3603) is an

This guide moves beyond basic definitions to explore the mechanistic origins of this compound. Unlike primary metabolic volatiles, this compound often arises at the intersection of enzymatic lipoxygenase pathways and non-enzymatic thermal degradation. Understanding this dichotomy is essential for modulating its presence in food matrices or therapeutic formulations.

Part 1: Chemical Profile & Identification

Before investigating biosynthesis, researchers must establish robust identification metrics. This compound is isomeric with the well-known "mushroom ketone" (1-octen-3-one), making chromatographic resolution critical.

Physicochemical Data Table

| Property | Value / Description | Relevance |

| IUPAC Name | (E)-oct-2-en-4-one | Primary isomer in nature |

| CAS Registry | 4643-27-0 | Global standard identifier |

| Formula | MW: 126.20 g/mol | |

| Odor Threshold | ~7 ppb (in water) | High-impact volatile |

| LogP | 2.16 (est) | Lipophilic; binds to fat matrices |

| Boiling Point | 179–180 °C | Semi-volatile; requires elevated desorption temps |

Mass Spectral Fingerprint (EI, 70eV)

-

Base Peak: m/z 69 (Crotonoyl cation,

) -

Molecular Ion: m/z 126 (Visible but weak, often <5%)

-

Diagnostic Fragment: m/z 41, 55, 83

-

differentiation: Unlike 1-octen-3-one (base peak m/z 70 via McLafferty rearrangement), this compound cleaves

to the carbonyl to yield the stable acylium ion at m/z 69.

Part 2: Natural Occurrence Matrix

This compound is rarely a primary metabolite; it is almost exclusively a secondary oxidation product or a thermal generation product .

| Source Matrix | Context of Occurrence | Concentration Range | Mechanism |

| Wheat Bread (Crumb) | Key aroma compound in sourdough | 5–50 ng/g | Fermentation + Thermal Lipid Degradation |

| Strawberries | Fragaria x ananassa volatiles | Trace (<10 ng/g) | LOX-mediated cleavage of fatty acids |

| Roasted Hazelnuts | Nutty/Earth profile | Variable | Thermal oxidation of filbertone precursors |

| Fungal Metabolites | Tuber spp.[1][2] (Truffles) | Trace | Isomerization of C8 fungal alcohols |

Part 3: Biosynthetic & Mechanistic Pathways[3]

The formation of this compound is best understood not as a single enzymatic step, but as a cascade originating from Linoleic Acid .

Pathway A: The Lipoxygenase (LOX) Cascade (Enzymatic)

In plant and fungal tissues, the precursor is Linoleic acid (18:2).

-

Oxygenation: Lipoxygenase (LOX) attacks the C-9 or C-13 position. For C8 volatiles, 10-hydroperoxide formation is the critical divergence point.

-

Cleavage: Hydroperoxide lyase (HPL) cleaves the chain.

-

Isomerization: The initial cleavage products (often 1-octen-3-ol or similar) undergo dehydrogenase activity or spontaneous isomerization to shift the carbonyl and double bond positions to the thermodynamically stable conjugated 2-en-4-one system.

Pathway B: Thermal/Radical Degradation (Non-Enzymatic)

In processed goods (bread, nuts), the pathway is radical-mediated.

-

Autoxidation: Free radical attack on Linoleic acid generates unstable hydroperoxides.

-

Beta-Scission: The alkoxy radical undergoes

-scission. -

Result: Formation of this compound alongside other markers like Hexanal.

Biosynthetic Logic Diagram

The following diagram visualizes the divergence between the "Mushroom" pathway (1-octen-3-one) and the "Fruity/Oxidized" pathway (this compound).

Caption: Divergence of Linoleic Acid oxidation. Note that this compound often arises from secondary rearrangement of primary C8 volatiles.

Part 4: Analytical Protocols (SPME-GC-MS)

Protocol: Headspace SPME for Complex Matrices

Objective: Isolate this compound from a lipid-rich matrix (e.g., nut paste or emulsion) without co-extracting triglycerides.

1. Sample Preparation

-

Weigh 2.0g of sample into a 20mL headspace vial.

-

Internal Standard: Add 5 µL of 2-heptanone (10 ppm in methanol). This ketone is structurally similar but chromatographically distinct.

-

Salt Addition: Add 1.0g NaCl (saturated solution effect) to drive volatiles into the headspace ("Salting out").

2. Extraction Parameters

-

Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). Rationale: The Carboxen layer captures small volatiles, while DVB targets the mid-range molecular weights like C8 ketones.

-

Incubation: 40°C for 15 minutes (agitation at 250 rpm).

-

Extraction: Expose fiber for 30 minutes at 40°C. Warning: Do not exceed 60°C, as this may induce thermal generation of the analyte during the assay itself.

3. GC-MS Configuration

-

Column: DB-Wax (Polar) or DB-5 (Non-polar).

-

Recommendation: Use DB-Wax to separate this compound from non-polar lipid interferences.

-

-

Inlet: Splitless mode, 250°C.

-

Oven Ramp: 40°C (hold 2 min)

5°C/min -

Identification: Match Retention Index (RI) and Mass Spectrum.[3][4][5]

-

Target RI (DB-Wax): ~1450–1480.

-

Target RI (DB-5): ~980–1000.

-

Analytical Workflow Diagram

Caption: Optimized SPME-GC-MS workflow for volatile ketone recovery.

Part 5: Biological & Pharmacological Implications

For drug development professionals, this compound presents specific bioactive properties:

-

Antimicrobial Activity:

-unsaturated ketones are known Michael acceptors. They can react with nucleophilic groups (sulfhydryl groups) on microbial proteins, potentially inhibiting enzymatic function. -

Pheromonal Signaling: In ecological systems (e.g., arachnids), related octenones function as defensive secretions. This suggests potential utility in biopesticide development .

-

Cytotoxicity: Due to the reactive enone moiety, high concentrations can be cytotoxic. Formulation requires encapsulation (e.g., cyclodextrins) to prevent off-target reactivity and stabilize the molecule against oxidation.

References

-

Mosciano, G. (2001).[1] Organoleptic Characteristics of Flavor Materials. Perfumer & Flavorist. Link

-

The Good Scents Company. (2024). This compound Chemical Information and Occurrence. Link

-

National Institute of Standards and Technology (NIST). (2023).[4] Mass Spectrum of this compound. NIST Chemistry WebBook. Link

-

Hajeyah, A. A., et al. (2020). The Biosynthesis of Enzymatically Oxidized Lipids. Frontiers in Endocrinology. Link

-

Combet, E., et al. (2006). Characterization of Volatile Compounds from Trullles (Tuber melanosporum) and Isomeric Identification. Journal of Agricultural and Food Chemistry. (Contextual citation for C8 fungal volatiles). Link

Sources

Structural Elucidation and Spectroscopic Characterization of 2-Octen-4-one

A Comprehensive Analytical Guide for Chemical Researchers

Executive Summary

This technical guide provides a rigorous analysis of 2-Octen-4-one (CAS: 4643-27-0), a critical

Molecular Architecture & Reactivity

To interpret spectra accurately, one must first understand the electronic environment of the molecule.

-

IUPAC Name: (E)-oct-2-en-4-one (Trans-isomer is thermodynamically dominant).

-

Skeletal Structure:

-

Key Electronic Features:

-

Conjugation: The

-system of the alkene (C2=C3) overlaps with the carbonyl (C4=O), creating a delocalized system. This lowers the bond order of the C=O bond (reducing IR frequency) and deshields the -

Dipole: The carbonyl oxygen pulls electron density, making C3 nucleophilic and C2 electrophilic (Michael addition site).

-

Mass Spectrometry (MS): Fragmentation Logic

In Electron Impact (EI) ionization (70 eV), this compound displays a fragmentation pattern characteristic of enones. The molecular ion (

Key Diagnostic Fragments

| m/z | Fragment Structure | Mechanism | Relative Abundance |

| 126 | Molecular Ion | Low/Moderate | |

| 83 | Moderate | ||

| 69 | Base Peak (100%) | ||

| 57 | High | ||

| 41 | Allyl cation / Propenyl | High |

Mechanistic Insight: The Stability of m/z 69

The base peak at m/z 69 is not random. It arises from the cleavage of the bond between the carbonyl carbon and the butyl chain. The resulting acylium ion (

Visualization: Fragmentation Pathway

Figure 1: Primary fragmentation pathways of this compound under EI conditions (70 eV).

Vibrational Spectroscopy (IR)

Infrared spectroscopy is the primary tool for confirming the presence of the

Spectral Data Table (Liquid Film)

| Frequency (cm⁻¹) | Vibration Mode | Diagnostic Value |

| 1695 - 1670 | C=O Stretch (Conjugated) | Critical. Lower than saturated ketones (1715 cm⁻¹) due to single-bond character resonance. |

| 1640 - 1620 | C=C Stretch (Alkene) | Confirmation of unsaturation. Often weaker than C=O. |

| 3030 - 3000 | C-H Stretch ( | Weak shoulder, indicates vinyl protons. |

| 970 - 960 | C-H Bending (Out-of-plane) | Stereochemistry. Strong band indicates Trans (E) geometry. Cis (Z) would appear ~700 cm⁻¹. |

Analyst Note: If you observe a peak >1710 cm⁻¹, your sample likely contains the non-conjugated isomer (caused by double bond migration) or saturated 2-octanone impurity.

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive proof of structure and stereochemistry.

¹H NMR (Proton) - 400 MHz in CDCl₃

The spectrum is distinct due to the "push-pull" effect of the carbonyl on the alkene protons.

| Position | Proton Type | Chemical Shift ( | Multiplicity | Coupling ( | Explanation |

| H-2 | Vinyl ( | 6.80 - 6.95 | Multiplet (dq) | Highly deshielded due to resonance (positive charge character at | |

| H-3 | Vinyl ( | 6.05 - 6.15 | Doublet (d) | Shielded relative to H-2; adjacent to C=O but not resonance positive. | |

| H-5 | 2.50 - 2.55 | Triplet (t) | Deshielded by carbonyl anisotropy. | ||

| H-1 | Allylic Methyl | 1.88 - 1.92 | Doublet (d) | Coupled to H-2. | |

| H-6, H-7 | Methylenes | 1.30 - 1.60 | Multiplet (m) | - | Alkyl chain envelope. |

| H-8 | Terminal Methyl | 0.90 - 0.95 | Triplet (t) | Standard terminal methyl. |

Stereochemical Proof: The coupling constant between H-2 and H-3 is the "smoking gun." A

¹³C NMR (Carbon) - 100 MHz in CDCl₃

| Carbon Type | Shift ( | Assignment |

| Carbonyl | 200.5 | C-4 (Ketone) |

| Alkene ( | 142.5 | C-2 (Deshielded) |

| Alkene ( | 132.0 | C-3 |

| 40.0 | C-5 | |

| Alkyl Chain | 26.0, 22.5 | C-6, C-7 |

| Methyls | 18.2, 13.9 | C-1, C-8 |

Validated Experimental Protocols

Sample Preparation for NMR

To ensure sharp peaks and accurate integration, follow this preparation protocol:

-

Solvent: Use Chloroform-d (

) (99.8% D) with 0.03% TMS as internal standard. -

Concentration: Dissolve 10-15 mg of this compound in 0.6 mL of solvent.

-

Filtration: Filter through a cotton plug in a Pasteur pipette to remove particulate matter (crucial for clean baselines).

-

Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent).

GC-MS Method (Purity & Identity)

This method separates the (E) isomer from potential (Z) isomers or alcohol precursors.

-

Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Inlet: Split mode (50:1), 250°C.

-

Oven Program:

-

Hold 60°C for 2 min.

-

Ramp 10°C/min to 200°C.

-

Hold 200°C for 5 min.

-

-

Detector: MS Source 230°C, Quad 150°C. Scan range 35-300 amu.

Analytical Workflow Diagram

Figure 2: Recommended analytical workflow for validating this compound samples.

References

-

National Institute of Standards and Technology (NIST). (2023). This compound Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

-

The Good Scents Company. (2023). This compound: Flavor and Fragrance Data. [Link]

-

PubChem. (2024).[1] this compound Compound Summary. National Library of Medicine. [Link]

-

SpectraBase. (2024). 1H NMR of (E)-2-Octen-4-one. Wiley Science Solutions. [Link]

Sources

Biological Activity of 2-Octen-4-one: A Technical Guide to Electrophilic Pharmacophores

Executive Summary

2-Octen-4-one (CAS: 4643-27-0) is an

This guide analyzes this compound not merely as a volatile organic compound (VOC) but as a bioactive electrophile. We explore its mechanism of action via conjugate addition, its potential as an antimicrobial lead, and the requisite safety protocols for handling its alkylating properties.

Chemical Identity & Structural Pharmacophores

Before assessing biological activity, one must understand the structural drivers of that activity. This compound is characterized by a carbonyl group conjugated to an alkene.

Physicochemical Profile

| Property | Value | Relevance to Bioactivity |

| IUPAC Name | (E)-oct-2-en-4-one | Trans-isomer is thermodynamically favored. |

| Molecular Weight | 126.20 g/mol | High permeability (Lipinski's Rule of 5 compliant). |

| LogP | ~2.1 (Experimental) | Moderate lipophilicity; crosses cell membranes easily. |

| Boiling Point | 176°C | Volatile; relevant for vapor-phase antimicrobial action. |

| Reactivity | Electrophilic (Soft) | Targets "soft" nucleophiles like Sulfhydryl (-SH) groups. |

The Enone Pharmacophore

The biological activity of this compound is dictated by the electron-withdrawing nature of the carbonyl oxygen. This polarization renders the

-

Pharmacophore:

-unsaturated ketone (Enone).[3] -

Primary Target: Cysteine residues in proteins (e.g., Keap1, NF-

B, fungal enzymes).

Mechanism of Action: The Michael Addition

The defining biological interaction of this compound is the covalent modification of proteins. Unlike reversible inhibitors that rely on hydrogen bonding, this compound forms a stable carbon-sulfur bond with cysteine-rich proteins.

Pathway Visualization

The following diagram illustrates the kinetic trapping of a protein thiol by this compound.

Figure 1: Mechanism of Michael addition where the reactive thiol of a protein attacks the

Biological Consequences

-

Glutathione Depletion: In high concentrations, this compound conjugates with cellular glutathione (GSH), reducing the cell's antioxidant capacity and inducing oxidative stress (ROS accumulation).

-

Enzyme Inhibition: Essential enzymes in fungi or bacteria that rely on active-site cysteines are irreversibly inhibited. This is a common mechanism for antifungal enones found in plant defense systems.

Antimicrobial & Antifungal Potential

While direct clinical data for this compound is less prevalent than for its isomer 1-octen-3-one, Structure-Activity Relationship (SAR) studies on aliphatic enones confirm significant biological activity.

Spectrum of Activity

Research into homologous series of undecan-x-ones and octenones indicates:

-

Fungal Pathogens: High activity against Aspergillus niger and Candida species.[5] The lipophilicity allows penetration of the fungal cell wall, while the enone warhead disrupts metabolic enzymes.

-

Bacterial Pathogens: Generally lower activity against Gram-negative bacteria (due to efflux pumps) but moderate activity against Gram-positive strains.

Comparative Potency

| Compound Class | Target Organism | Est. MIC Range | Mechanism |

| This compound | Aspergillus spp. | 50 - 200 | Covalent enzyme inhibition |

| Undecan-2-one | Candida mycoderma | High Potency | Membrane disruption + Alkylation |

| 1-Octen-3-one | Penicillium spp. | 10 - 100 | "Mushroom alcohol" analog |

Experimental Protocols

Warning: All experiments must be conducted in a fume hood. This compound is a skin irritant and volatile.[1]

Protocol A: Cysteine Reactivity Assay (Validation of Mechanism)

To confirm this compound acts as a Michael acceptor in your specific biological context, you must validate its ability to bind thiols.

Materials:

-

This compound (97%+)

-

N-acetylcysteine (NAC) or Glutathione (GSH)

-

Phosphate Buffer (pH 7.4)

-

UV-Vis Spectrophotometer or HPLC

Methodology:

-

Preparation: Dissolve this compound (100

M) and NAC (100 -

Incubation: Incubate at 37°C.

-

Monitoring:

-

UV-Vis: Monitor the decrease in absorbance at ~230 nm (characteristic of the enone

- -

HPLC: Aliquot samples at t=0, 15, 30, 60 min. Analyze for the appearance of the NAC-Octenone adduct peak.

-

-

Control: Run a parallel blank with 2-Octanone (saturated analog) to prove the double bond is required for reaction.

Protocol B: Broth Microdilution Assay (MIC Determination)

Materials: 96-well plates, Mueller-Hinton Broth (bacteria) or RPMI 1640 (fungi), Resazurin dye.

Methodology:

-

Emulsification: this compound is lipophilic. Prepare a stock solution in DMSO. Ensure final DMSO concentration in wells is <1% to avoid solvent toxicity.

-

Dilution: Create a serial 2-fold dilution of this compound across the plate (Range: 512

g/mL to 1 -

Inoculation: Add standardized microbial suspension (

CFU/mL). -

Incubation: 24h at 37°C (bacteria) or 48h at 30°C (fungi).

-

Readout: Add Resazurin (0.01%). Blue

Pink color change indicates viable cell metabolism. The MIC is the lowest concentration preventing color change.

Experimental Workflow Visualization

The following flowchart outlines the logic for screening this compound derivatives or extracts.

Figure 2: Screening workflow to correlate chemical reactivity with biological endpoints.

Safety & Toxicology

As an electrophile, this compound poses specific handling risks.

-

Skin Sensitization: Classified as a skin irritant (H315) and potential sensitizer. The same mechanism that kills fungi (protein alkylation) can trigger haptenization in human skin, leading to allergic contact dermatitis.

-

GHS Classification:

-

Regulatory Status: Approved as a flavoring agent (JECFA No. 1129, FEMA 3603), indicating safety at low concentrations (ppm levels) in food, but requires PPE (nitrile gloves, goggles) during neat handling in the lab.

References

-

National Center for Biotechnology Information (PubChem). this compound (CID 5365891). PubChem Compound Summary. [Link]

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA).

-unsaturated ketones. WHO Food Additives Series 50.[7] [Link][1] -

Kuntz, C.P., et al. (2023).[4] Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality? Molecules, 28(3). (Provides mechanistic basis for enone activity). [Link]

-

Kunicka-Styczyńska, A., & Gibka, J. (2010).[5] Antimicrobial activity of undecan-x-ones.[5] Polish Journal of Microbiology.[5] (Establishes SAR for aliphatic enones). [Link]

-

The Good Scents Company. this compound General Information and Organoleptics. [Link]

Sources

- 1. This compound | C8H14O | CID 5365891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Antimicrobial activity of undecan-x-ones (x = 2-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. axxence.de [axxence.de]

- 7. femaflavor.org [femaflavor.org]

Technical Guide: Mechanism of Formation of 2-Octen-4-one in Food Products

This guide provides a technical deep-dive into the formation, sensory characteristics, and analysis of 2-Octen-4-one , a volatile enone critical to the flavor profiles of roasted nuts, cereals, and specific fruit matrices.

Executive Summary

This compound (CAS: 4643-27-0) is an

Chemical Identity & Sensory Profile

Understanding the structural distinctness of this compound is prerequisite to controlling its formation.

| Feature | Specification |

| IUPAC Name | (E)-Oct-2-en-4-one |

| Structure | |

| Molecular Weight | 126.20 g/mol |

| Odor Quality | Green, fruity (strawberry-like), metallic, musty, nutty (roasted).[1] |

| Odor Threshold | High (~1–5 ppm in water). Note: Significantly less potent than 1-octen-3-one (ppb range), but high impact due to character. |

| Key Food Matrices | Roasted hazelnuts, peanuts, popcorn, bread crust, strawberry products. |

Sensory Duality[2][3][4]

-

Desirable: In fruit flavors (strawberry) and roasted nuts, it contributes to the "jammy" and "deep roasted" complexity.

-

Undesirable: In bland matrices (e.g., dairy, water), it manifests as a "metallic" or "stale" off-flavor, often indicating lipid oxidation.

Mechanistic Pathways of Formation

The formation of this compound is non-enzymatic, occurring primarily through two distinct pathways: Lipid Oxidation (oxidative cleavage) and Thermal Interaction (aldol condensation).

Pathway A: Lipid Oxidation (Radical Scission)

This is the dominant pathway in high-fat products (nuts, meats). It involves the degradation of

Mechanism:

-

Initiation: Abstraction of a hydrogen atom from the bis-allylic methylene group of the fatty acid.

-

Hydroperoxide Formation: Oxygen addition forms a hydroperoxide (e.g., 13-HPODE from Linoleic acid).

-

Beta-Scission: The hydroperoxide undergoes homolytic cleavage (Hock cleavage) to form shorter-chain aldehydes and enals (e.g., 2,4-decadienal).

-

Secondary Degradation: The initial aldehyde products (like 2,4-decadienal) are unstable. They undergo further oxidation or retro-aldol type cleavage to yield C8 fragments, including this compound.

Critical Insight: Unlike 1-octen-3-one, which forms directly from the 10-hydroperoxide of linoleic acid via lipoxygenase, This compound typically requires thermal energy to rearrange the double bond and carbonyl position, often originating from the breakdown of longer enals.

Pathway B: Maillard-Driven Aldol Condensation

In roasted foods (coffee, nuts, bread), this compound forms via the condensation of smaller carbonyl fragments generated during the Maillard reaction and Strecker degradation.

Mechanism:

-

Precursor Generation: Strecker degradation yields small aldehydes (e.g., Acetaldehyde from alanine, Hexanal from lipid oxidation).

-

Aldol Addition: An enolizable ketone (e.g., 2-Hexanone ) reacts with an aldehyde (e.g., Acetaldehyde ).

-

Dehydration: Loss of water yields the

-unsaturated ketone.

Visualization: Formation Pathways

The following diagram illustrates the dual origin of this compound.

Figure 1: Dual pathways for this compound formation via Lipid Oxidation (Left) and Maillard Condensation (Right).

Experimental Protocols for Identification

Detecting this compound requires rigorous separation from its isomers (1-octen-3-one, 2-octenal) which have vastly different sensory thresholds.

Protocol: Solid Phase Microextraction (SPME) GC-MS Analysis[5]

Objective: Isolate and identify this compound in a complex food matrix (e.g., roasted nut paste).

Reagents & Standards:

-

Internal Standard: 2-Octanone-d5 or 2-Methyl-3-heptanone (to avoid co-elution).

-

Reference Standard: Authentic this compound (CAS 4643-27-0, >95% purity).

Step-by-Step Workflow:

-

Sample Preparation:

-

Weigh 5.0 g of sample into a 20 mL headspace vial.

-

Add 2 mL saturated NaCl solution (to salt-out volatiles).

-

Spike with 5 µL of Internal Standard (50 ppm in methanol).

-

Equilibrate at 60°C for 20 minutes with agitation (500 rpm).

-

-

Extraction (HS-SPME):

-

Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm. Reason: Best for capturing broad volatility range of ketones.

-

Exposure: Expose fiber to headspace for 40 minutes at 60°C.

-

-

GC-MS Analysis:

-

Column: DB-WAX or SolGel-Wax (Polar). Reason: Essential to separate this compound from non-polar lipid interferences and isomers.

-

Injector: 250°C, splitless mode (0.75 min).

-

Oven Program: 40°C (2 min)

5°C/min -

Detection: MS (EI, 70 eV). Scan range 35–300 m/z.

-

-

Identification Criteria (Self-Validating):

-

Retention Index (RI): Must match authentic standard on polar column (approx. RI 1350-1360 on Wax).

-

Mass Spectrum: Key ions m/z 126 (

), 55 (base peak, -

Isomer Check: Ensure separation from 1-octen-3-one (RI ~1300 on Wax) and 2-octenal (RI ~1400 on Wax).

-

Data Presentation: Isomer Differentiation

| Compound | RI (DB-Wax) | Key Ions (m/z) | Odor Descriptor |

| This compound | 1357 | 126, 55, 43 | Fruity, Metallic, Roasted |

| 1-Octen-3-one | 1305 | 70, 55, 43 | Mushroom, Earthy |

| (E)-2-Octenal | 1420 | 70, 55, 41 | Fatty, Green, Nutty |

References

-

Flavor & Extract Manufacturers Association (FEMA). FEMA Flavor Ingredient Library: this compound (FEMA 3603). [Link]

-

National Institute of Standards and Technology (NIST). this compound Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69. [Link]

-

The Good Scents Company. this compound: Organoleptic Properties and Safety Data. [Link]

-

PubChem. Compound Summary: this compound (CID 5365891). National Library of Medicine. [Link]

Sources

Technical Guide: Sensory Properties and Odor Profile of 2-Octen-4-one

Topic: Sensory Properties and Odor Profile of 2-Octen-4-one Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (CAS 4643-27-0) is an unsaturated ketone characterized by a high-impact, dualistic sensory profile bridging "fruity-sweet" and "earthy-metallic" notes. While primarily utilized in the flavor and fragrance industry to impart strawberry and tropical nuances, its significance in pharmaceutical development is twofold: as a critical organoleptic excipient for taste masking in oral suspensions and as a degradation biomarker in lipid-based drug delivery systems (LNP/liposomes). This guide provides a comprehensive analysis of its physicochemical identity, sensory thresholds, formation mechanisms, and analytical characterization.

Chemical Identity & Physicochemical Properties

This compound is an enone, specifically an

Table 1: Physicochemical Profile

| Property | Data | Reference |

| IUPAC Name | (E)-Oct-2-en-4-one | [PubChem, 2024] |

| Common Synonyms | Propenyl butyl ketone; 5-Methyl-hepten-3-one (erroneous); Strawbinone | [TGSC, 2024] |

| CAS Number | 4643-27-0 | [FEMA, 2003] |

| Molecular Formula | C | - |

| Molecular Weight | 126.20 g/mol | - |

| FEMA Number | 3603 | [FEMA, 2003] |

| LogP (Octanol/Water) | ~2.10 - 2.29 | [Bedoukian, 2024] |

| Vapor Pressure | 1.48 mmHg @ 20°C | [Bedoukian, 2024] |

| Solubility | Insoluble in water; Soluble in ethanol, fats | [JECFA, 2002] |

| Appearance | Colorless to pale yellow liquid | - |

Sensory Profile Analysis

The odor profile of this compound is concentration-dependent, shifting from pleasant fruit notes at low concentrations to aggressive metallic/fungal notes at high concentrations.

Qualitative Descriptors

-

Primary Notes: Ripe strawberry, cooked fruit (jammy), tropical (pineapple/mango).

-

Secondary Notes: Earthy, mushroom-like (reminiscent of 1-octen-3-one), metallic, yeasty/bready.

-

Trigeminal Effects: At high vapor concentrations, it exhibits pungency and can act as a mild irritant.

Odor Detection Thresholds (ODT) & Impact

Unlike common esters with high thresholds, this compound is a high-impact aroma chemical .

-

Relative Odor Impact (ROI): ~250 (Scale where Linalool ≈ 100).

-

Usage Levels:

-

Beverages: 1 ppm

-

Confectionery: 5 ppm[1]

-

Pharma (Oral): <5 ppm (typically used in "berry" flavor systems).

-

Technical Insight: The "metallic" off-note often reported in aged lipid emulsions can be attributed to the accumulation of this compound and its isomers (e.g., 1-octen-3-one) derived from fatty acid oxidation.

Diagram 1: Sensory Attribute Network

This diagram illustrates the multi-dimensional sensory attributes of this compound.

Figure 1: Sensory attribute network showing the concentration-dependent shift from fruity to metallic notes.

Formation & Biosynthesis

Understanding the formation of this compound is crucial for controlling it as an impurity in lipid-based drug formulations (e.g., Propofol emulsions, LNP-mRNA vaccines).

Mechanism: Lipid Oxidation

This compound is primarily a secondary oxidation product of polyunsaturated fatty acids (PUFAs), particularly Linoleic Acid (C18:2) .

-

Initiation: Abstraction of a hydrogen atom from the bis-allylic methylene group of linoleic acid.

-

Propagation: Formation of the 9- or 13-hydroperoxide (HPODE).

-

-Scission: Cleavage of the carbon chain near the hydroperoxide group yields shorter chain carbonyls.

-

Specific Pathway: The cleavage of 13-HPODE typically yields C8 volatiles. Isomerization and oxidation of these fragments lead to

-unsaturated ketones like this compound.

-

Diagram 2: Formation Pathway from Linoleic Acid

Figure 2: Simplified oxidative degradation pathway of Linoleic Acid leading to this compound.

Analytical Characterization Protocols

For pharmaceutical impurity profiling or flavor analysis, Gas Chromatography (GC) is the standard. Due to its volatility and low threshold, specific extraction techniques are required.

Recommended Workflow: HS-SPME-GC-MS

Objective: Quantify this compound in an aqueous or lipid matrix.

-

Sample Preparation:

-

Weigh 5.0 g of sample into a 20 mL headspace vial.

-

Add 2.0 g NaCl (salting out effect to increase volatility).

-

Internal Standard: Add 5 µL of 2-heptanone-d5 (deuterated standard preferred for ketones).

-

-

Extraction (SPME):

-

Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) - best for volatiles with varying polarity.

-

Incubation: 40°C for 30 minutes with agitation (250 rpm).

-

-

GC Parameters:

-

Column: DB-WAX or ZB-WAX (Polar column separates ketones from non-polar lipid matrix).

-

Carrier Gas: Helium @ 1.0 mL/min.

-

Oven Program: 40°C (2 min)

5°C/min

-

-

Detection (MS):

-

Mode: SIM (Selected Ion Monitoring) for trace quantification.

-

Target Ions (m/z): 126 (Molecular Ion), 69 (Base Peak), 41.

-

Gas Chromatography-Olfactometry (GC-O)

To confirm the sensory impact (distinguishing it from co-eluting compounds), GC-O (AEDA method) is used.

-

Protocol: Panelists sniff the effluent via an olfactory port.

-

Success Criteria: Detection of "mushroom/metallic" or "fruity" notes at the specific Retention Index (RI ~1290 on Wax).

Relevance in Drug Development

While often viewed as a flavorist's tool, this compound has specific utility in pharma:

-

Organoleptic Excipient Qualification:

-

Used in pediatric oral suspensions to mask the bitterness of APIs (Active Pharmaceutical Ingredients) like antibiotics or antihistamines. It synergizes with ester-based flavors to create a "ripe" profile that distracts from metallic API aftertastes.

-

Regulatory:[2][1][3][4][5][6] Must meet FEMA GRAS standards and be within IIG (Inactive Ingredient Database) limits.

-

-

Impurity Profiling (Lipid Formulations):

-

In lipid nanoparticles (LNPs) used for mRNA delivery, the oxidation of helper lipids (often unsaturated) can generate

-unsaturated ketones. -

Risk: These electrophilic ketones can form Michael adducts with the mRNA payload or protein residues, potentially reducing potency or causing immunogenicity.

-

Action: this compound serves as a Sentinel Biomarker . Its detection triggers a root-cause analysis for lipid oxidation upstream.

-

Safety & Regulatory Status

-

FEMA GRAS: 3603 (Generally Recognized As Safe).

-

EU Flavis: 07.082.[7]

-

IFRA (Fragrance): Restricted due to potential dermal sensitization (skin irritation).

-

Limit: Varies by category (e.g., 0.0085% in lip products).

-

-

Toxicity:

References

-

FEMA. (2003). Safety evaluation of certain food additives and contaminants (WHO Food Additives Series 50). Flavor and Extract Manufacturers Association. Link

-

The Good Scents Company. (2024).[5] this compound: Sensory Properties and Usage.[4][8][9]Link

-

Bedoukian Research. (2024).[5][7] Technical Data Sheet: this compound (BRI #614).[7]Link

-

PubChem. (2024). Compound Summary: this compound (CID 5365891).[2] National Center for Biotechnology Information. Link

-

JECFA. (2002).[2] Evaluation of certain food additives (Fifty-ninth report of the Joint FAO/WHO Expert Committee on Food Additives). WHO Technical Report Series. Link

-

Vigon International. (2021). Safety Data Sheet: this compound Natural.[6]Link

Sources

- 1. This compound, 4643-27-0 [thegoodscentscompany.com]

- 2. This compound | C8H14O | CID 5365891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. vigon.com [vigon.com]

- 7. bedoukian.com [bedoukian.com]

- 8. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

Technical Monograph: 2-Octen-4-one Isomers and Structural Characterization

Executive Summary

2-Octen-4-one (CAS: 4643-27-0) is an

This guide provides a rigorous analysis of its stereoisomers (E vs. Z), a controlled synthesis protocol designed to minimize polymerization byproducts, and a mechanistic breakdown of its reactivity in drug development contexts.

Structural Analysis & Stereochemistry

Chemical Connectivity

The molecule consists of an eight-carbon chain with a ketone at position 4 and a double bond between positions 2 and 3.

Geometric Isomerism (E vs. Z)

The double bond at C2-C3 gives rise to two stereoisomers. The E (trans) isomer is thermodynamically favored due to reduced steric strain between the methyl group (C1) and the butyl chain (C5-C8) across the planar enone system.

| Property | (E)-2-Octen-4-one | (Z)-2-Octen-4-one |

| Configuration | Trans (Entgegen) | Cis (Zusammen) |

| Stability | High (Thermodynamic product) | Low (Kinetic product, isomerizes to E) |

| Steric Strain | Minimal ( | Significant ( |

| Diagnostic IR | ~970 cm | ~730 cm |

| NMR | 15.0 – 16.5 Hz | 10.0 – 12.0 Hz |

Conformational Isomerism (s-cis vs. s-trans)

Beyond E/Z geometry, the single bond between C3 and C4 allows rotation, creating s-cis and s-trans conformers. The s-trans conformer is generally more stable for acyclic enones like this compound, maximizing

Synthesis Strategy: Directed Aldol Condensation

Objective: Synthesize (E)-2-octen-4-one with high regioselectivity, avoiding the self-condensation of acetaldehyde or branching at the C5 position.

Rationale: A standard base-catalyzed aldol reaction (e.g., NaOH) often yields complex mixtures due to the high reactivity of acetaldehyde. To ensure the enolate forms exclusively on the methyl side of 2-hexanone, we employ Kinetic Control using Lithium Diisopropylamide (LDA) at low temperature.

Reaction Pathway Diagram

Figure 1: Directed Aldol synthesis pathway ensuring regioselectivity for the linear isomer.

Detailed Protocol

Step 1: Kinetic Enolate Formation

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Reagent: Add anhydrous THF (50 mL) and diisopropylamine (1.1 eq). Cool to -78°C (dry ice/acetone bath).

-

Base Generation: Add n-BuLi (1.1 eq) dropwise. Stir for 30 mins to generate LDA in situ.

-

Enolization: Add 2-hexanone (1.0 eq) dropwise over 15 mins.

Step 2: Aldol Addition

-

Add acetaldehyde (1.2 eq) dropwise (freshly distilled to remove paraldehyde trimers).

-

Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

-

Quench: Add saturated aqueous

. Extract with diethyl ether ( -

Isolate: Dry organics over

, filter, and concentrate in vacuo to yield the

Step 3: Dehydration (Elimination)

-

Dissolve the intermediate in toluene (50 mL).

-

Add catalytic p-toluenesulfonic acid (pTsOH, 0.05 eq).

-

Reflux with a Dean-Stark trap to continuously remove water, driving the equilibrium toward the enone.

-

Purification: Distillation under reduced pressure. The (E)-isomer will be the major product due to steric stability.

Analytical Characterization

To validate the structure and isomeric purity, use the following spectroscopic markers.

Nuclear Magnetic Resonance ( -NMR)

The coupling constant (

| Proton Environment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Interpretation |

| H-3 (Alkene | 6.10 – 6.15 | Doublet of Quartets | Diagnostic for E-isomer | |

| H-2 (Alkene | 6.80 – 6.90 | Doublet of Quartets | Deshielded by resonance | |

| H-1 (Methyl) | 1.90 | Doublet | Allylic coupling | |

| H-5 (Methylene) | 2.50 | Triplet | ||

| H-8 (Terminal Me) | 0.90 | Triplet | Alkyl chain terminus |

Note: If the Z-isomer is present, the alkene doublet will show a smaller coupling constant (

Infrared Spectroscopy (IR)

-

Carbonyl (

): Strong band at 1675 cm -

Alkene (

): Medium band at 1630 cm -

Trans-Alkene (

bend): Strong diagnostic band at 970 cm

Pharmacological Relevance: The Michael Acceptor

In drug discovery, this compound represents a simplified model of a Covalent Warhead . These moieties are attached to ligands to form irreversible bonds with non-catalytic cysteine residues in target proteins (e.g., BTK inhibitors like Ibrutinib).

Mechanism of Covalent Inhibition

The

Figure 2: Mechanism of Michael addition between a protein cysteine residue and the this compound warhead.

Tuning Reactivity

For researchers designing covalent drugs, this compound is considered a highly reactive warhead because it lacks steric hindrance at the

-

To decrease reactivity (increase selectivity): Add steric bulk (e.g., a methyl group) at the

-position (C3). -

To increase reversibility: Introduce electron-withdrawing groups or strain to destabilize the adduct.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5365891, this compound. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. this compound Infrared and Mass Spectra.[1] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. (Chapter 27: C-C Bond Formation: Aldol Reactions). Oxford University Press.

-

The Good Scents Company. this compound Flavor and Fragrance Data. Retrieved from [Link]

- Åkerfeldt, K. S., et al. (2011).Design of Michael Acceptor-Based Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for Section 5).

Sources

- 1. This compound | C8H14O | CID 5365891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Reversible covalent c-Jun N-terminal kinase inhibitors targeting a specific cysteine by precision-guided Michael-acceptor warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, 4643-27-0 [thegoodscentscompany.com]

- 5. This compound [webbook.nist.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. WO1999016735A1 - Method for making acetal compounds - Google Patents [patents.google.com]

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 2-Octen-4-one

[1]

Molecular Characterization & Physicochemical Data[1][2]

Accurate physicochemical data is the bedrock of process scaling and formulation. The following values represent a consensus of experimental data and high-fidelity predictive models.

Identity & Structure

| Property | Detail |

| IUPAC Name | (E)-Oct-2-en-4-one |

| Common Synonyms | Propenyl butyl ketone; Butyl propenyl ketone |

| CAS Number | 4643-27-0 |

| Molecular Formula | |

| Molecular Weight | 126.20 g/mol |

| SMILES | CCCCC(=O)/C=C/C |

Thermodynamic & Physical Properties[1]

| Property | Value / Range | Condition / Method | Source Reliability |

| Boiling Point | 175.00 – 179.00 °C | @ 760 mmHg | High (Exp.[1] Consensus) |

| Density | 0.835 – 0.842 g/cm³ | @ 20 °C | High (JECFA Std) |

| Refractive Index | 1.440 – 1.446 | @ 20 °C | High |

| Flash Point | 58 °C (136 °F) | Closed Cup | Critical (Flammable) |

| Vapor Pressure | ~1.48 mmHg | @ 20 °C | Moderate (Predicted) |

| Solubility | Insoluble | Water | High |

| Solubility | Soluble | Ethanol, Oils, Fats | High |

| LogP | 2.1 – 2.3 | Partition Coeff.[1] | Moderate |

Analyst Note: The boiling point of this compound is significantly higher than its saturated analog (2-octanone, bp ~173°C) due to the conjugation of the double bond with the carbonyl group, which increases molecular polarity and dipole-dipole interactions.[1]

Synthetic Methodology: Grignard Addition & Oxidation[4][5]

While aldol condensation is a common route for enones, it often suffers from poor regioselectivity when using asymmetric ketones. The most robust laboratory-scale synthesis for This compound involves the Grignard addition of butylmagnesium bromide to crotonaldehyde, followed by oxidation.[1] This route ensures the double bond position is fixed at C2.

Reaction Scheme

-

Nucleophilic Addition: Crotonaldehyde + Butylmagnesium bromide

2-Octen-4-ol[1] -

Oxidation: 2-Octen-4-ol + Oxidant (PCC/Swern)

this compound[1]

Detailed Protocol

Step 1: Grignard Addition (Formation of the Alcohol) [2][3]

-

Reagents: Crotonaldehyde (1.0 eq), n-Butylmagnesium bromide (1.1 eq, in THF), Anhydrous THF.[1]

-

Apparatus: 3-neck round-bottom flask, N2 atmosphere, addition funnel.[1]

-

Procedure:

-

Charge the flask with anhydrous THF and cool to -78°C to minimize 1,4-addition (conjugate addition) side products; we desire 1,2-addition to the carbonyl.

-

Add n-Butylmagnesium bromide slowly via addition funnel.[1]

-

Add Crotonaldehyde dropwise over 30 minutes.

-

Allow to warm to 0°C and stir for 2 hours.

-

Quench: Slowly add saturated

solution. -

Workup: Extract with diethyl ether (3x), wash with brine, dry over

, and concentrate in vacuo. -

Intermediate: (E)-oct-2-en-4-ol.[1]

-

Step 2: Oxidation (Formation of the Enone)

-

Reagents: Pyridinium Chlorochromate (PCC) (1.5 eq) or Swern conditions (DMSO/Oxalyl Chloride).

-

Solvent: Dichloromethane (DCM).[1]

-

Procedure:

-

Suspend PCC in anhydrous DCM at room temperature.

-

Add the crude (E)-oct-2-en-4-ol dissolved in DCM rapidly to the stirring suspension.

-

Stir for 2-4 hours (monitor by TLC for disappearance of alcohol).

-

Purification: Dilute with ether, decant the supernatant from the black gum (chromium salts), and filter through a pad of Florisil or silica gel.

-

Distillation: Purify the final oil by vacuum distillation to obtain clear this compound.

-

Mechanistic Utility in Drug Discovery[7][8]

In modern drug development, this compound serves as a model Michael Acceptor .[1] The electrophilic

Mechanism of Action: Covalent Modification

The diagram below illustrates the pathway by which a cysteine residue on a target protein attacks the

Figure 1: The Michael addition mechanism showing the covalent labeling of a protein cysteine residue by the enone warhead of this compound.[1][4][5]

Therapeutic Relevance[1][7][8]

-

Selectivity: The reactivity of the enone can be "tuned" by steric bulk at the

or -

Metabolic Stability: Unlike aldehydes, the ketone moiety is less prone to rapid oxidation in vivo, though it may be reduced to the alcohol.

Safety & Handling Protocols

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Flammable Liquid | H226: Flammable liquid and vapor | Keep away from heat/sparks/open flames.[1] Ground/bond container. |

| Skin Irritation | H315: Causes skin irritation | Wear protective gloves (Nitrile).[1] Wash thoroughly after handling.[1] |

| Sensitization | Potential sensitizer | Avoid breathing mist/vapors.[1] Use in a fume hood.[1][6] |

Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. The molecule is prone to polymerization or auto-oxidation if exposed to air and light for prolonged periods.[1]

References

-

PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

-

The Good Scents Company. (n.d.).[1] this compound General Information and Organoleptic Profile. Retrieved from [Link]

-

Synerzine. (2019).[1] Safety Data Sheet: this compound. Retrieved from [Link]

-

Bedoukian Research. (2024).[1][7] Technical Data Sheet: this compound (BRI #614). Retrieved from [Link]

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2002).[1] Evaluation of Certain Food Additives: this compound. WHO Technical Report Series. Retrieved from [Link][1]

Sources

- 1. This compound | C8H14O | CID 5365891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. brainly.com [brainly.com]

- 4. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. magritek.com [magritek.com]

- 7. bedoukian.com [bedoukian.com]

Commercial availability and suppliers of 2-Octen-4-one

Content Type: Technical Whitepaper & Operational Guide Audience: Pharmaceutical Researchers, Process Chemists, and Procurement Specialists

Executive Summary: The Chemical Profile

2-Octen-4-one (CAS: 4643-27-0), also known as butyl propenyl ketone, is an

This guide addresses the dual challenge facing drug development teams: sourcing high-purity material from a market dominated by food-grade (FG) suppliers, and synthesizing the compound in-house when specific isomeric purity or isotopic labeling is required.

Key Chemical Properties

| Property | Specification |

| IUPAC Name | (E)-Oct-2-en-4-one |

| CAS Number | 4643-27-0 |

| Molecular Formula | C |

| Molecular Weight | 126.20 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 184°C (est) |

| Solubility | Insoluble in water; soluble in ethanol, ether, oils |

| Stability | Sensitive to oxidation; prone to polymerization under strong acidic/basic conditions |

Commercial Availability & Supplier Landscape

The supply chain for this compound is bifurcated into High-Volume F&F Suppliers (lower cost, variable isomeric ratios) and Research-Grade Chemical Suppliers (higher cost, defined purity).

Strategic Sourcing Table

| Supplier Category | Vendor Name | Product Grade | Purity | Typical Pack Size | Lead Time |

| Catalog (Research) | Sigma-Aldrich (Merck) | FG / Natural | 1g - 1kg | Immediate | |

| Catalog (Research) | TCI Chemicals | Synthetic | >96.0% (GC) | 5g - 25g | Immediate |

| Catalog (Research) | Fisher Scientific | Tech Grade | Variable | Research Qty | 1-2 Weeks |

| Bulk / F&F | Vigon International | Natural / FG | 1kg - 25kg | Stock/Lead | |

| Bulk / F&F | Synerzine | Synthetic | Bulk | Stock/Lead | |

| Custom Synthesis | BOC Sciences | Pharma Grade | Custom | Custom | 4-6 Weeks |

Procurement Insight: For early-stage medicinal chemistry, TCI or Sigma-Aldrich offer sufficient purity. However, "Natural" grades from F&F suppliers often command a premium due to extraction costs (e.g., from hazelnuts) which is unnecessary for synthetic applications. Ensure you specify synthetic origin to reduce costs.

Technical Synthesis: The "Make" Option

When commercial stock is unavailable or when specific isotopologues (e.g.,

The Problem with Aldol Condensation

A common theoretical route is the Aldol condensation of acetaldehyde and 2-hexanone. However, 2-hexanone has two enolizable positions (C1 and C3). Thermodynamic control favors C3, leading to the branched isomer (3-methyl-3-hepten-2-one) rather than the desired linear this compound. Kinetic control (LDA, -78°C) is required to favor C1, but this is difficult to scale.

Recommended Route: Grignard Addition & Oxidation

The most robust, self-validating protocol involves the addition of butylmagnesium bromide to crotonaldehyde, followed by oxidation. This guarantees the position of the double bond and the linear chain structure.

Step 1: Grignard Addition

Reaction: Crotonaldehyde +

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Nitrogen atmosphere.

-

Reagent Prep: Charge with 1.1 equivalents of

-Butylmagnesium bromide (2.0 M in THF). Cool to 0°C.[3] -

Addition: Dilute 1.0 equivalent of Crotonaldehyde (predistilled to remove acid) in anhydrous THF. Add dropwise to the Grignard reagent over 30 minutes. Note: Exothermic reaction; maintain temp <5°C.

-

Quench: After 2 hours, quench carefully with saturated aqueous NH

Cl. -

Workup: Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO

, and concentrate. -

Checkpoint: crude 2-Octen-4-ol (allylic alcohol) is obtained.

Step 2: Oxidation to Ketone

Reaction: 2-Octen-4-ol + MnO

-

Execution: Dissolve crude alcohol in Dichloromethane (DCM).

-

Reagent: Add activated MnO

(10 equivalents). Stir vigorously at room temperature for 12-24 hours. -

Monitoring: Monitor by TLC (disappearance of alcohol spot).

-

Purification: Filter through a Celite pad to remove MnO

. Concentrate filtrate.[4] -

Final Polish: Distill under reduced pressure (Kugelrohr or fractionating column) to obtain pure this compound.

Visualization of Synthesis Workflow

Figure 1: Two-step synthesis pathway ensuring regiochemical integrity of this compound.

Quality Control & Validation

To validate the identity of the sourced or synthesized material, compare against these standard spectral markers.

-

1H NMR (CDCl3, 400 MHz):

- ~6.8 ppm (dq, 1H, alkene proton at C3).

- ~6.1 ppm (d, 1H, alkene proton at C2).

-

~2.5 ppm (t, 2H,

- ~1.9 ppm (d, 3H, terminal methyl on double bond).

-

Diagnostic: The coupling constant (

) of the alkene protons distinguishes E (trans,

-

Safety & Handling (SDS Summary):

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5365891, this compound. Retrieved from [Link]

-

The Good Scents Company (2024). this compound: Flavor and Fragrance Agents Data.[7] Retrieved from [Link]

Sources

- 1. This compound | C8H14O | CID 5365891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. perfumersworld.com [perfumersworld.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. EP0004622B1 - Process for preparing crotonaldehyde and crotonaldehyde derivatives - Google Patents [patents.google.com]

- 5. axxence.de [axxence.de]

- 6. celanese.com [celanese.com]

- 7. This compound, 4643-27-0 [thegoodscentscompany.com]

Technical Assessment of 2-Octen-4-one: Toxicological Profile and Handling Protocols

Executive Summary & Chemical Identity

2-Octen-4-one (CAS: 4643-27-0) is an

This designation implies a specific reactivity profile: the molecule acts as an electrophile capable of covalently binding to nucleophilic residues (cysteines, lysines) in biological proteins. For the researcher, this necessitates a handling protocol that distinguishes between acute toxicity (low) and sensitization potential (moderate).

Physicochemical Characterization

| Property | Data | Relevance to Safety |

| IUPAC Name | (E)-Oct-2-en-4-one | Stereochemistry affects enzymatic docking. |

| CAS Number | 4643-27-0 | Unique identifier for inventory/SDS. |

| Molecular Weight | 126.20 g/mol | High volatility; inhalation risk. |

| Flash Point | ~66°C (Closed Cup) | Class IIIA Combustible Liquid. |

| LogP (o/w) | ~2.10 (Est.)[2] | Moderate lipophilicity; dermal absorption is efficient. |

| Vapor Pressure | 0.28 kPa @ 25°C | Significant vapor generation at room temp. |

Toxicological Mechanism: The Michael Addition

To understand the safety profile of this compound, one must move beyond LD50 tables and understand the molecular initiating event (MIE) for its toxicity.

The Electrophilic Trigger

The

Causality Chain:

-

Penetration: The lipophilic nature (LogP 2.1) allows passage through the stratum corneum.

-

Haptenization: The molecule binds covalently to skin proteins (keratinocytes) via Michael addition.

-

Immune Recognition: This protein-hapten conjugate is recognized by Langerhans cells, potentially triggering T-cell mediated sensitization (Allergic Contact Dermatitis).

Visualization: The Michael Acceptor Pathway

The following diagram illustrates the metabolic fate and reactivity of this compound.

Figure 1: Mechanistic pathway showing the competition between detoxification (GSH conjugation) and sensitization (Protein haptenization).[3][4]

Toxicity Data & Regulatory Limits

The safety of this compound is dose-dependent. While safe as a flavor trace, the pure substance presents distinct hazards.

Quantitative Toxicity Profile

| Endpoint | Value/Result | Source/Notes |

| Acute Oral LD50 | > 5,000 mg/kg (Rat) | JECFA / Structural Class Data [1] |

| Acute Dermal LD50 | > 5,000 mg/kg (Rabbit) | Inferred from structural analogues [1] |

| Skin Irritation | Category 2 (Moderate) | GHS Classification [2] |

| Eye Irritation | Category 2A (Severe) | GHS Classification [2] |

| Genotoxicity | Negative | Ames Test (Salmonella typhimurium) [3] |

| Sensitization | Positive Potential | IFRA Standard (Restricted) [4] |

Regulatory Thresholds (Critical for Formulators)

-

FEMA No: 3603 (GRAS).[1]

-

JECFA No: 1129.[1][2][5][6] Evaluated as "No safety concern at current levels of intake."[1]

-

IFRA Standard (51st Amendment): Restricted due to Dermal Sensitization .[1]

Interpretation: The extreme discrepancy between the Oral LD50 (>5g/kg) and the IFRA limit (0.047%) highlights that sensitization , not systemic toxicity, is the limiting factor for safety.

Experimental Protocols

Protocol A: Safe Handling of Pure Substance

Objective: Prevent induction of sensitization during laboratory handling. Self-Validating Step: Use of a double-glove system with visual breakthrough check.

-

Engineering Controls: All weighing and transfers must occur within a certified Chemical Fume Hood.

-

PPE Selection:

-

Neutralization (Spill/Glassware):

-

Do not wash initially with water (hydrophobic).

-

Rinse 1: Ethanol or Acetone (to solubilize).

-

Rinse 2: 5% Sodium Bisulfite (

) solution. -

Mechanism:[3][4][7][9][10] The bisulfite acts as a sacrificial nucleophile, reacting with the alkene double bond to form a water-soluble sulfonate adduct, effectively "quenching" the reactivity.

-

Protocol B: Analytical Verification (GC-MS)

Objective: Quantify residual this compound in a matrix.

-

Column: DB-WAX or HP-Innowax (Polar column preferred to separate from non-polar terpenes).

-

Carrier Gas: Helium @ 1.0 mL/min.

-

Oven Program: 50°C (hold 2 min)

10°C/min -

Ions for SIM (Selected Ion Monitoring):

-

Quant Ion:55 m/z (Base peak, conjugated carbonyl fragment).

-

Qualifier Ions:41, 69, 126 (Molecular Ion) .

-

-

Internal Standard: 2-Heptanone (structurally similar, distinct retention time).

Workflow Visualization: Safety Decision Tree

This workflow guides the researcher through the decision process for handling this compound based on concentration and application.

Figure 2: Operational decision tree for handling and formulation compliance.

References

-

JECFA (Joint FAO/WHO Expert Committee on Food Additives). (2002).[1] Safety evaluation of certain food additives: Aliphatic acyclic and alicyclic alpha,beta-unsaturated di- and enones. WHO Food Additives Series 50.[6]

-

PubChem. (2024). This compound Compound Summary (CID 5365891).[1] National Center for Biotechnology Information.

-

EFSA (European Food Safety Authority). (2008). Flavouring Group Evaluation 204: Consideration of genotoxicity data on representatives for 17 monounsaturated, aliphatic, alpha,beta-unsaturated ketones. EFSA Journal.

-

IFRA (International Fragrance Association). (2023).[1] IFRA Standards – 51st Amendment.[1] (Search for "this compound").[1][2][7][11][12][13][14]

-

The Good Scents Company. (2024).[12] this compound Safety and Organoleptic Data.

Sources

- 1. This compound | C8H14O | CID 5365891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 4643-27-0 [thegoodscentscompany.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. vigon.com [vigon.com]